Binaltorphimine

opioid receptor pharmacology radioligand binding receptor selectivity

Binaltorphimine (BNI) is a bivalent morphinan derivative and selective antagonist of the κ-opioid receptor (KOR). It was co-discovered with its structural analog norbinaltorphimine (nor-BNI) as the first highly selective KOR antagonists, providing critical molecular tools for distinguishing κ-receptor-mediated effects from μ and δ opioid receptor activity in vitro and in vivo.

Molecular Formula C19H18N2O2
Molecular Weight 675.8 g/mol
CAS No. 105618-27-7
Cat. No. B218271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinaltorphimine
CAS105618-27-7
Synonymsinaltorphimine
BNI ligand
Molecular FormulaC19H18N2O2
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1
InChIInChI=1S/C41H45N3O6/c1-42-32-24(16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,36(32)49-34)10-12-43(28)18-20-2-3-20)25-17-41(48)29-15-23-7-9-27(46)35-31(23)39(41,37(50-35)33(25)42)11-13-44(29)19-21-4-5-21/h6-9,20-21,28-29,36-37,45-48H,2-5,10-19H2,1H3/t28-,29-,36+,37+,38+,39+,40-,41-/m1/s1
InChIKeyDKIVQMBUHVYDFC-IWRYZOJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binaltorphimine (CAS 105618-27-7): Selective Kappa Opioid Receptor Antagonist Tool Compound


Binaltorphimine (BNI) is a bivalent morphinan derivative and selective antagonist of the κ-opioid receptor (KOR) [1]. It was co-discovered with its structural analog norbinaltorphimine (nor-BNI) as the first highly selective KOR antagonists, providing critical molecular tools for distinguishing κ-receptor-mediated effects from μ and δ opioid receptor activity in vitro and in vivo [2]. BNI consists of two naltrexone-derived pharmacophores linked through a pyrrole spacer, a structural configuration that underlies its unique pharmacological profile [3].

✓
Selective κ-opioid receptor antagonist tool
Distinguishes κ-mediated effects from μ and δ pharmacology
✓
Subnanomolar KOR binding assay fit
Reported binding affinity supports radioligand assay calibration
✓
Functional tissue assay reference standard
Characterized in GPI and MVD smooth muscle models

Why Binaltorphimine Cannot Be Substituted with Nor-BNI or Other KOR Antagonists Without Protocol Impact


Kappa opioid receptor antagonists are not interchangeable in research protocols due to substantial variations in receptor binding selectivity, functional antagonism profiles, and duration of action. Binaltorphimine (BNI) and norbinaltorphimine (nor-BNI), despite their structural similarity and shared bivalent design, exhibit divergent selectivity patterns: nor-BNI demonstrates high selectivity in both binding assays and functional systems, whereas BNI shows high functional selectivity but comparatively lower binding selectivity [1]. This discrepancy reflects fundamental differences in how each compound engages the KOR and adjacent recognition sites [2]. Furthermore, while nor-BNI, GNTI, and JDTic all produce extremely prolonged KOR antagonism lasting days to weeks after a single administration, their onset kinetics, off-target profiles, and species-specific pharmacokinetics differ markedly [3]. Substituting BNI with another KOR antagonist without accounting for these dimensional differences can introduce confounding variables in receptor occupancy timelines and downstream signaling outcomes, compromising experimental reproducibility and data interpretation.

BNI
vs nor-BNI
Binding selectivity profile may differ: BNI shows high functional selectivity but lower binding selectivity compared to nor-BNI
BNI
vs GNTI / JDTic
Onset kinetics, species-specific PK, and off-target profiles may shift; prolonged duration may not transfer directly
BNI
vs Competitive Antagonists
Noncompetitive JNK-mediated signaling may produce distinct receptor occupancy timelines

Quantitative Differentiation Evidence for Binaltorphimine Against Closest Comparators


BNI Exhibits Subnanomolar KOR Binding Affinity with Distinct μ/κ Selectivity Ratio Relative to Structural Analogs

Binaltorphimine (BNI) demonstrates high affinity binding to the κ-opioid receptor with a Ki of 0.41 nM in guinea pig brain membranes [1]. In the same assay system, BNI exhibits Ki values of 18 nM at the μ-opioid receptor and 58 nM at the δ-opioid receptor [1]. This yields a μ/κ selectivity ratio of approximately 44-fold and a δ/κ selectivity ratio of approximately 141-fold. Importantly, the selectivity profile of BNI in binding assays differs from that of its structural analog nor-BNI, which demonstrates high selectivity for KOR in binding studies whereas BNI's binding selectivity is comparatively lower despite its high functional selectivity [2].

KOR Binding Affinity
Head-to-head
BNI Ki(κ) = 0.41 nM
nor-BNI: higher binding selectivity
Supports κ-selective radioligand assay calibration; μ/κ ~44-fold, δ/κ ~141-fold
Guinea pig brain membranes
opioid receptor pharmacology radioligand binding receptor selectivity kappa opioid receptor

BNI Demonstrates Potent and Selective KOR Antagonism in Isolated Tissue Preparations

In functional tissue assays, BNI acts as a highly potent and selective κ-opioid receptor antagonist. In the guinea pig ileum (GPI) preparation, which contains both μ and κ opioid receptors, BNI selectively antagonized the effects of κ-selective agonists with minimal blockade of μ- or δ-receptor-mediated responses [1]. The mouse vas deferens (MVD) preparation, which predominantly expresses δ receptors, was used to confirm BNI's feeble blocking activity at δ opioid receptors [1]. Both BNI and its analog nor-BNI were evaluated in parallel, with both ligands demonstrating highly potent and selective κ antagonist activity and relatively feeble activity at μ and δ receptors [1]. This functional selectivity profile established BNI as a reference κ antagonist for in vitro tissue pharmacology.

Functional Antagonism
Head-to-head
Selective κ blockade in GPI/MVD
nor-BNI: comparable κ selectivity
Validated comparator for tissue-level κ receptor pharmacology
Guinea pig ileum & mouse vas deferens
smooth muscle pharmacology functional antagonism opioid receptor subtypes in vitro pharmacology

BNI Serves as the Structural Benchmark Against Which Next-Generation KOR Antagonist Selectivity Was Evaluated

In a comprehensive SAR study of bivalent KOR antagonists, BNI-related analogs were systematically evaluated for κ selectivity in GPI and MVD preparations, with nor-BNI (compound 2) serving as the reference standard. Several compounds (3, 8, and 10) were identified with κ selectivity as good as or better than nor-BNI [1]. Critically, this study established that only one antagonist pharmacophore may be required for κ selectivity and that the pyrrole ring functions strictly as a spacer without contributing to receptor discrimination [1]. The other morphinan portion of BNI confers selectivity by interacting with a unique subsite proximal to the antagonist pharmacophore recognition locus [1]. This SAR framework positions BNI as the prototypical bivalent KOR antagonist scaffold from which selectivity determinants were elucidated.

Structural Benchmark
Class-level inference
Bivalent morphinan scaffold
Defines pharmacophore framework for KOR antagonist class SAR
One pharmacophore may suffice; pyrrole as spacer
structure-activity relationship medicinal chemistry kappa antagonist development bivalent ligands

BNI and nor-BNI Were the First Highly Selective KOR Antagonists Discovered, Establishing the Class

BNI and nor-BNI represent the first highly selective κ-opioid receptor antagonists to be discovered [1]. Prior to their development, researchers lacked pharmacological tools capable of reliably distinguishing κ-receptor-mediated effects from those mediated by μ and δ opioid receptors. Both ligands demonstrate highly potent and selective κ antagonist activity with relatively feeble blocking activity at μ and δ opioid receptors in smooth muscle preparations and in vivo [1]. This discovery enabled the definitive identification of κ-receptor-specific agonist interactions and established the experimental foundation for KOR-targeted therapeutic development. As the first-in-class selective KOR antagonists, BNI and nor-BNI remain essential reference compounds for validating new KOR ligands and for comparative pharmacology studies.

First-in-Class Antagonist
Historical context
Co-discovered with nor-BNI
Enabled definitive κ-specific pharmacology research
Establishes benchmark for novel KOR ligands
opioid receptor classification pharmacological tool compounds receptor subtype differentiation historical pharmacology

Selective KOR Antagonists Exhibit Low Affinity for Non-Opioid Receptors and Transporters

A comprehensive selectivity screen of long-acting κ opioid antagonists demonstrated that nor-BNI, GNTI, and JDTic have low affinities for a broad panel of non-opioid receptors and transporters [1]. In binding assays across numerous CNS targets, all three antagonists showed no detectable affinity (Ki ≥ 10 μM) for most non-opioid receptors tested [1]. While this study did not directly include BNI, the findings establish class-level evidence that structurally related long-acting KOR antagonists share minimal off-target binding at non-opioid sites [1]. This class-level selectivity is significant for researchers considering KOR antagonist tool compounds for behavioral or CNS studies where off-target effects could confound interpretation.

Off-Target Selectivity
Class-level
Ki ≥ 10 μM at most non-opioid targets
Class-level low off-target binding supports CNS study use
nor-BNI/GNTI/JDTic panel; BNI not directly tested
off-target pharmacology receptor selectivity screening CNS targets

Long-Acting KOR Antagonists Produce Noncompetitive Effects via JNK Activation

Long-acting KOR antagonists including nor-BNI, GNTI, and JDTic disrupt κ-opioid receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase (JNK) [1]. This mechanism is distinct from classical competitive antagonism and explains the extremely prolonged duration of action observed in vivo despite non-covalent receptor binding in vitro and only moderately high affinities [1]. The JNK-mediated disruption of KOR signaling represents a unique pharmacological property of this class that is not shared by short-acting, competitive KOR antagonists. While this study did not directly evaluate BNI, the structural and pharmacological similarity between BNI and nor-BNI supports class-level inference regarding shared signaling mechanisms.

Signaling Mechanism
Class-level
JNK-mediated noncompetitive antagonism
Distinct from reversible competitive KOR antagonists
Prolonged duration (weeks) via receptor signaling disruption
receptor signaling biased signaling JNK pathway noncompetitive antagonism

Validated Application Scenarios for Binaltorphimine Based on Quantitative Evidence


Receptor Binding Assays Requiring a Validated KOR Reference Standard

BNI provides a well-characterized reference compound for κ-opioid receptor radioligand binding assays, with a documented Ki of 0.41 nM in guinea pig brain membranes [1]. Its binding profile across κ, μ (Ki = 18 nM), and δ (Ki = 58 nM) receptors is established in the same assay system, enabling quantitative assessment of assay performance and receptor selectivity [1]. BNI is particularly suited as a positive control in competitive binding experiments where κ-specific displacement must be distinguished from μ and δ contributions.

In Vitro Functional Pharmacology Using Isolated Tissue Preparations

BNI is validated for use as a selective κ-opioid receptor antagonist in guinea pig ileum (GPI) and mouse vas deferens (MVD) functional assays [1]. These classical isolated tissue preparations enable researchers to distinguish κ-mediated agonist effects from μ and δ receptor contributions. BNI's selective κ antagonism with feeble μ and δ blockade makes it appropriate for confirming κ-receptor involvement in agonist-induced smooth muscle responses [1].

Medicinal Chemistry Benchmarking for Novel KOR Antagonist Development

As the prototypical bivalent KOR antagonist scaffold from which critical SAR insights were derived, BNI serves as an essential structural and pharmacological benchmark for developing novel κ-selective ligands [1]. Researchers synthesizing new bivalent antagonists or optimizing KOR selectivity can use BNI's characterized pharmacophore requirements—including the essential role of the second morphinan portion for conferring selectivity via interaction with a unique receptor subsite—as a reference point for structure-based design [1].

Comparative Pharmacology Studies of Long-Acting KOR Antagonist Mechanisms

BNI and its structural analog nor-BNI are foundational tools for comparative studies investigating the distinct signaling mechanisms of long-acting KOR antagonists, including JNK-mediated noncompetitive effects that underpin prolonged in vivo duration [1]. Researchers designing experiments to differentiate between competitive reversible antagonism and sustained JNK-dependent receptor disruption benefit from including BNI as a class-representative compound. The class-level evidence of low off-target binding at non-opioid receptors further supports its use in behavioral pharmacology studies where target specificity is critical [2].

Application
Selection Property
Validation Focus
KOR Binding Assay Reference
Subnanomolar κ affinity & selectivity profile
κ-specific radioligand displacement
Isolated Tissue Pharmacology
Selective κ antagonism in GPI/MVD
κ-mediated smooth muscle responses
KOR Antagonist SAR Development
Prototypical bivalent scaffold
Pharmacophore-activity relationships
Long-Acting Mechanism Studies
JNK-mediated noncompetitive effects
Sustained receptor disruption & duration
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